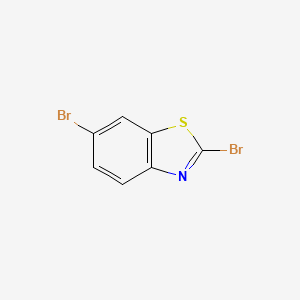

2,6-二溴苯并噻唑

描述

2,6-Dibromobenzothiazole is a brominated derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. While the provided papers do not directly discuss 2,6-Dibromobenzothiazole, they do provide insights into the chemistry of related benzothiazole derivatives, which can be used to infer some properties and reactions of 2,6-Dibromobenzothiazole.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of thioamides or thioureas with halogens or halogenating agents. For example, the use of benzyltrimethylammonium tribromide as an electrophilic bromine source has been shown to produce 2-aminobenzothiazoles efficiently . Similarly, the synthesis of 6-amino-2-phenylbenzothiazoles involves condensation reactions followed by reduction and salt formation . These methods suggest that 2,6-Dibromobenzothiazole could potentially be synthesized through similar halogenation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been determined using X-ray diffraction, revealing that these compounds can crystallize in various crystal systems with different space groups . The presence of substituents on the benzothiazole core, such as bromine atoms, would influence the molecular geometry and crystal packing of 2,6-Dibromobenzothiazole.

Chemical Reactions Analysis

Benzothiazole derivatives undergo a variety of chemical reactions. For instance, they can be alkylated or undergo Stille coupling to yield derivatives with different optoelectronic properties . The presence of amino groups on the benzothiazole ring allows for further functionalization, as seen in the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for PET imaging . These reactions indicate that 2,6-Dibromobenzothiazole could also participate in similar chemical transformations, depending on the position and reactivity of the bromine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of metal ions to form complexes with benzothiazole derivatives can enhance their biological activities . The electronic properties of benzothiazole derivatives can be tailored for use in electronic applications . The presence of bromine atoms in 2,6-Dibromobenzothiazole would affect its polarity, reactivity, and potential applications in materials science and medicinal chemistry.

科学研究应用

药物研究

- 多巴胺激动剂开发: van Vliet et al. (2000)的研究探讨了2-氨基噻唑,这是2,6-二溴苯并噻唑的结构类似物,在制备多巴胺激动剂方面的应用。这些化合物由于能够刺激多巴胺受体,具有潜在的用于治疗帕金森病的应用。

化学分析与合成

- 与钯(II)的显色反应: He Li-fang(2008)发现,与2,6-二溴苯并噻唑相关的2,6-二溴-4-羧基苯胺可以与钯(II)反应形成稳定的络合物。这种反应可用于检测各种样品中的钯(II)(He Li-fang, 2008)。

材料科学

- 腐蚀抑制: Rekha et al. (2016)的研究表明,与2,6-二溴苯并噻唑密切相关的2,6-二氨基苯并噻唑衍生物可以作为酸性环境中轻钢的腐蚀抑制剂。

癌症研究

- 抗肿瘤活性: Stojković等人(2006年)和Racané等人(2006年)的研究表明,类似于2,6-二溴苯并噻唑的化合物,特别是6-氨基-2-苯基苯并噻唑及其衍生物,在体外和体内展示了有希望的抗肿瘤活性。

抗菌研究

- 抗菌性能: Chavan和Pai(2007)研究了与2,6-二溴苯并噻唑相关的苯并噻唑化合物,显示出对各种细菌菌株有显著的抗菌活性(Chavan & Pai, 2007)。

作用机制

Target of Action

The primary target of 2,6-Dibromobenzothiazole is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

2,6-Dibromobenzothiazole interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a weakened cell wall, impairing the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 affects the mycolic acid transport pathway, leading to downstream effects on the mycobacterial cell wall synthesis . The weakened cell wall compromises the bacterium’s defense mechanisms, making it more susceptible to the immune response and other anti-tubercular drugs .

Pharmacokinetics

Its molecular weight of 29298 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The action of 2,6-Dibromobenzothiazole results in the inhibition of mycolic acid transport, leading to a weakened mycobacterial cell wall . This weakening impairs the survival and virulence of Mycobacterium tuberculosis, contributing to the bactericidal activity of the compound .

Action Environment

The action, efficacy, and stability of 2,6-Dibromobenzothiazole can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability

安全和危害

未来方向

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

2,6-dibromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVHXPZEBKDACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646563 | |

| Record name | 2,6-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromobenzothiazole | |

CAS RN |

408328-13-2 | |

| Record name | 2,6-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

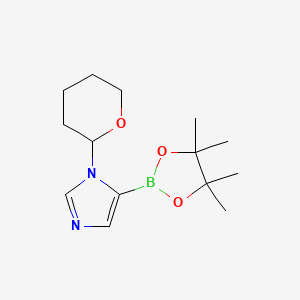

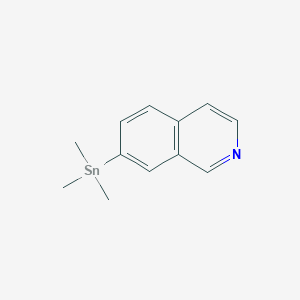

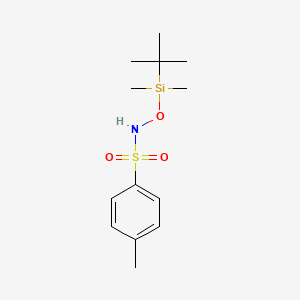

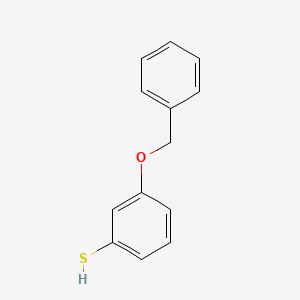

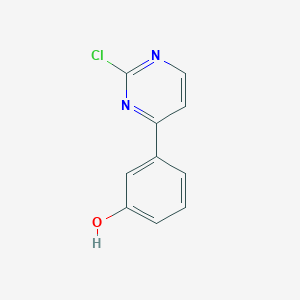

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

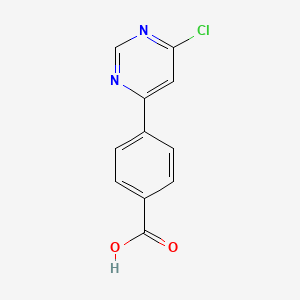

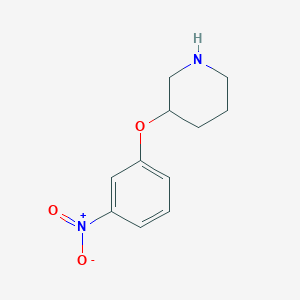

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)